REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17]([O:19]C)=[O:18])=[CH:5][CH:4]=1.[OH-].[Na+]>CO.O>[F:21][C:2]([F:1])([F:22])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17]([OH:19])=[O:18])=[CH:7][CH:8]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 8 hours
|
Duration
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8 h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
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WASH
|
Details
|
The organic phase was washed again with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
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The combined organic extracts were washed with satd
|
Type
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DRY_WITH_MATERIAL
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Details
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NaCl, dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped several times with hexanes
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was triturated with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |